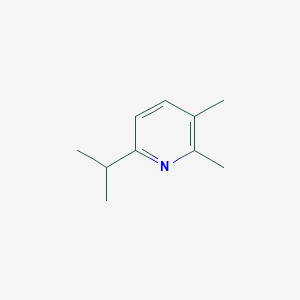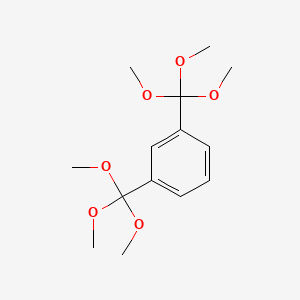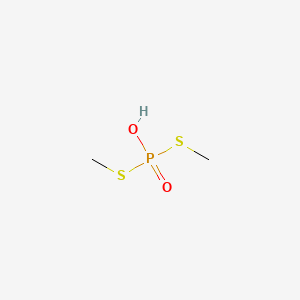
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Meldrum’s acid was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of Meldrum’s acid typically follows the original synthesis method due to its efficiency and high yield. The controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst ensures optimal reaction conditions and product purity .
Chemical Reactions Analysis
Types of Reactions
Meldrum’s acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield a variety of derivatives.
Substitution: Meldrum’s acid is known for its reactivity in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Meldrum’s acid include aldehydes, ketones, and various catalysts. Reaction conditions often involve acidic or basic environments to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving Meldrum’s acid include β-keto esters, macrocyclic β-keto lactones, and various substituted heterocycles .
Scientific Research Applications
Meldrum’s acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Meldrum’s acid involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond between it and one of the adjacent carbons, and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, allowing for various chemical transformations . The high acidity of Meldrum’s acid is attributed to the energy-minimizing conformation structure that destabilizes the C-H bond in the ground state .
Comparison with Similar Compounds
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some chemical properties but differs in its tautomeric forms and reactivity.
Dimethyl Malonate: Less acidic compared to Meldrum’s acid and exhibits different reactivity patterns.
Uniqueness
Meldrum’s acid is unique due to its high acidity, which is eight orders of magnitude greater than that of dimethyl malonate . This property, along with its stability and reactivity, makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
72651-95-7 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,2-dimethyl-5-propan-2-yl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H14O4/c1-5(2)6-7(10)12-9(3,4)13-8(6)11/h5-6H,1-4H3 |
InChI Key |
QIXBKCQMVPXYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


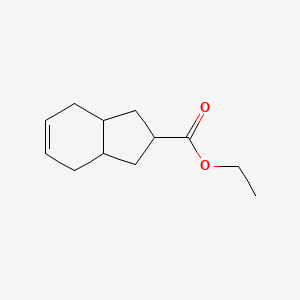
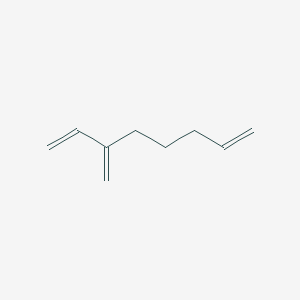


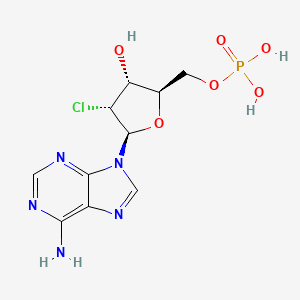

![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
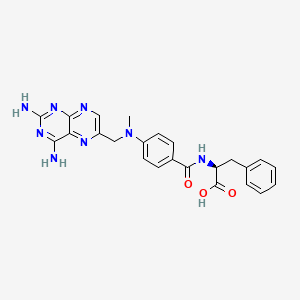
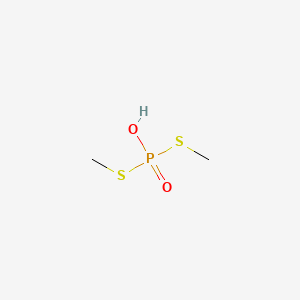
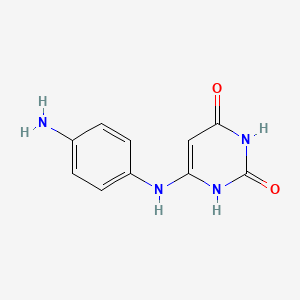
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
